molecular formula C11H11NO3 B2951052 2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl- CAS No. 137441-18-0

2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-

Cat. No. B2951052
M. Wt: 205.213
InChI Key: FDKORWLIUIWUCQ-UHFFFAOYSA-N
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Description

The compound “2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-” is a derivative of quinolinone, which is a class of organic compounds. It has a molecular weight of 277.28 . The IUPAC name for this compound is ethyl 4-hydroxy-5-methoxy-1-methyl-2-oxo-1,2-dihydro-3-quinolinecarboxylate .


Molecular Structure Analysis

The molecular structure of “2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-” consists of a quinoline ring, which is a heterocyclic aromatic organic compound. It has a hydroxy group at the 4th position, a methoxy group at the 5th position, and a methyl group at the 1st position . The InChI key for this compound is ZVLRWURJUVHOPF-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The compound “2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions .

Safety And Hazards

The compound “2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and if in eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing (P305+P351+P338) .

properties

IUPAC Name

4-hydroxy-5-methoxy-1-methylquinolin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO3/c1-12-7-4-3-5-9(15-2)11(7)8(13)6-10(12)14/h3-6,13H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDKORWLIUIWUCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=CC=C2)OC)C(=CC1=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2(1H)-Quinolinone, 4-hydroxy-5-methoxy-1-methyl-

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